molecular formula C7H12ClN5 B8645846 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro- CAS No. 37019-19-5

1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-

Cat. No.: B8645846
CAS No.: 37019-19-5
M. Wt: 201.66 g/mol
InChI Key: ROLHQCWTEFKSMZ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro- is a useful research compound. Its molecular formula is C7H12ClN5 and its molecular weight is 201.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37019-19-5

Molecular Formula

C7H12ClN5

Molecular Weight

201.66 g/mol

IUPAC Name

2-N-butyl-6-chloro-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H12ClN5/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H3,9,10,11,12,13)

InChI Key

ROLHQCWTEFKSMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 18.5 g (0.1 mol) of cyanuric chloride and 150 mL of acetonitrile was added a mixed solution of 7.3 g (0.1 mol) of n-butylamine and 20 mL of water over 2 hours by keeping the reaction temperature not to exceed 5° C. Thereafter, while maintaining the temperature at 5° C. or lower, a solution of 10.0 g (0.1 mol) of potassium hydrogen carbonate in 40 mL of water was dropwise added over 1 hour, and stirring was continued for additional 2 hours. Subsequently, 15.2 g (0.25 mol) of an aqueous 28% ammonia solution was dropwise added at the same temperature, followed by gradually elevating the temperature and stirring the mixture at 50° C. for 4 hours. Crystals were collected by filtration from the slurry solution thus obtained, washed well with water, and dried to obtain 2-amino-4-n-butylamino-6-chloro-1,3,5-triazine, as intermediate. The total amount of the crystals obtained was suspended in 100 mL of water, to which was added 8.1 g (0.11 mol) of n-butylamine, and allowed to react at a reflux temperature for 2 hours. Thereafter, a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water was dropwise added over 1 hour, and allowed to react at a reflux temperature for 2 hours. The reaction mixture was cooled and 100 mL of toluene was added thereto to extract the product, which was then washed 5 times with 80 mL of water. The solvent was distilled off from the organic layer thus obtained under reduced pressure to obtain 27.0 g (yield 92%) of the titled compound. Melting point: 73° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a four-necked flask equipped with a stirrer, a thermometer and a condenser, 18.5 g (0.1 mol) of cyanuric chloride and 150 ml of acetonitrile were dissolved at room temperatures, followed by adding dropwise a mixed solution containing of 7.3 g (0.1 mol) of n-butyl amine and 20 g of an ion-exchanged water over 2 hours while maintaining at a reaction temperature of not more than 5° C. After that, a solution containing of 10 g (0.1 mol) of potassium hydrogen carbonate and 40 g of an ion-exchanged water was added dropwise over 1 hour while maintaining the temperature at not more than 5° C., followed by adding dropwise 15.2 g (0.25 mol) of 28% aqueous ammonia at the same temperature and stirring at 50° C. for 4 hours after gradually heating. After that, a product was filtered and washed with a large quantity of an ion-exchanged water, followed by drying in vacuo to obtain 2-amino-4-butylamino-6-chloro-1,3,5-triazine which is an intermediate raw material. Total quantity of the raw material was dispersed into 100 g of an ion-exchanged water, followed by adding 8.1 g (0.11 mol) of n-butyl amine and raising the temperature to a reflux temperature while stirring and reacting for 2 hours. Further, a solution containing 4.0 g (0.1 mol) by weight of sodium hydroxide and 20 g of an ion-exchanged water was dropwise added over 1 hour, followed by allowing to react at the reflux temperature for 2 hours. After cooling to room temperatures, a product was extracted with 100 ml of toluene, and an organic layer was washed five times with 80 ml of an ion-exchanged water, followed by distilling off solvents at reduced pressure to obtain 27 g of 2-amino-4,6-bis(monobutylamino)-1,3,5-triazine.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ion-exchanged
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
ion-exchanged
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four

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